Product packaging for Cgp 42112A, [125I]-(Cat. No.:)

Cgp 42112A, [125I]-

Cat. No.: B10784569
M. Wt: 1178.1 g/mol
InChI Key: HTPHSFKCMLGAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 42112A, [125I]- is a radioiodinated peptide antagonist recognized as a novel high-affinity and highly selective ligand for the characterization of angiotensin AT2 receptors . With a high specific activity of 2200 Ci/mmol, it is a powerful tool for radioimmunoassays (RIAs), autoradiographic visualization, and for performing saturation and competition radioligand binding assays to determine critical receptor parameters such as receptor expression levels (Bmax), dissociation constants (Kd), and inhibitor constants (Ki) . Its high selectivity allows it to specifically bind to AT2 receptors even in tissues where other angiotensin receptor subtypes are present, making it an essential probe for angiotensin system research . Research with this radioligand has demonstrated that AT2 receptor activation plays a role in various physiological processes, including the inhibition of catecholamine biosynthesis in adrenal medullary chromaffin cells and the stimulation of nitric oxide (NO) production in the intestinal mucosa . The product is supplied as a lyophilized solid and should be stored at 4°C . This product is intended for research purposes only and is not approved for use in diagnostic or therapeutic procedures for humans or animals. This product is radioactive; shipment requires the recipient address to have a license to receive radioactive materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H68IN13O11 B10784569 Cgp 42112A, [125I]-

Properties

Molecular Formula

C52H68IN13O11

Molecular Weight

1178.1 g/mol

IUPAC Name

2-[[1-[2-[[6-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[3-(4-hydroxy-3-iodophenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C52H68IN13O11/c1-3-31(2)43(50(74)75)65-48(72)41-17-11-23-66(41)49(73)40(26-35-28-57-30-60-35)63-46(70)38(61-47(71)39(25-33-18-19-42(67)36(53)24-33)62-44(68)34-14-9-20-56-27-34)15-7-8-21-58-45(69)37(16-10-22-59-51(54)55)64-52(76)77-29-32-12-5-4-6-13-32/h4-6,9,12-14,18-20,24,27-28,30-31,37-41,43,67H,3,7-8,10-11,15-17,21-23,25-26,29H2,1-2H3,(H,57,60)(H,58,69)(H,61,71)(H,62,68)(H,63,70)(H,64,76)(H,65,72)(H,74,75)(H4,54,55,59)

InChI Key

HTPHSFKCMLGAKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(CCCCNC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)C(CC4=CC(=C(C=C4)O)I)NC(=O)C5=CN=CC=C5

Origin of Product

United States

Radioligand Binding Characterization of Angiotensin Ii Type 2 At2 Receptors Using 125i Cgp 42112a

Characterization of AT2 Receptor Binding Sites in Diverse Tissues and Species

Adrenal Gland Receptor Binding Properties

[¹²⁵I]-CGP 42112A has been utilized to investigate AT2 receptor binding within the adrenal gland. Studies have shown that in rat adrenal glomerulosa membranes, which contain a mixture of AT1 and AT2 receptors, [¹²⁵I]-CGP 42112A binds specifically to the AT2 receptor subtype researchgate.net. Further research indicates that AT2 receptor expression is particularly prominent in the adrenal medulla, where it markedly predominates over AT1A receptors. In the adrenal zona glomerulosa, AT2 receptors are found in roughly equal numbers with AT1B receptors nih.gov. The utility of [¹²⁵I]-CGP 42112A in these complex membrane preparations allows for the selective study of AT2 receptor pharmacology, even in the presence of other receptor subtypes researchgate.netnih.gov.

Myometrial Tissue AT2 Receptor Binding Profile

Human myometrium serves as a significant tissue model for studying AT2 receptors, as it is known to express this receptor subtype exclusively. In human myometrial tissue, the binding of [¹²⁵I]-CGP 42112A is characterized by saturation and reversibility, consistent with specific receptor-ligand interactions researchgate.netnih.gov.

Table 1: Binding Affinity of [¹²⁵I]-CGP 42112A in Human Myometrial Tissue

Tissue TypeReceptorKd (M)Bmax (fmol/mg)K+1 (M⁻¹min⁻¹)K-1 (min⁻¹)Citation
Human MyometriumAT21.03 x 10⁻¹⁰8071.89 x 10⁸3.77 x 10⁻³ researchgate.net, nih.gov

The kinetic parameters, including the association rate constant (K+1) and dissociation rate constant (K-1), further support the high affinity and stable binding of [¹²⁵I]-CGP 42112A to the AT2 receptor in this tissue researchgate.netnih.gov.

Renal AT2 Receptor Binding Characteristics

[¹²⁵I]-CGP 42112A has proven to be a valuable tool for the purification and characterization of AT2 receptors in renal tissues, including immature rat kidney revvity.com. Its high selectivity and affinity make it suitable for autoradiographic studies aimed at localizing AT2 receptors within the kidney revvity.com. While AT2 receptor expression is generally low in healthy adult kidneys, it has been observed to re-express in pathological conditions such as renal failure, highlighting the importance of radioligands like [¹²⁵I]-CGP 42112A for studying its role in renal disease revvity.comdiva-portal.org.

Vascular Tissue AT2 Receptor Binding and Non-AT2 Receptor Binding Sites

In vascular smooth muscle cells, which primarily express AT1 receptors, [¹²⁵I]-CGP 42112A has demonstrated a lack of specific binding, underscoring its high selectivity for the AT2 receptor researchgate.net. This selectivity is crucial for distinguishing AT2 receptor-mediated effects from those mediated by AT1 receptors in vascular tissues. Although AT2 receptors are present in vascular tissue and their blockade can unmask AT2-mediated vasodilator effects in certain conditions, the direct binding characteristics of [¹²⁵I]-CGP 42112A to these specific vascular AT2 sites are primarily defined by its absence of binding to AT1 receptors researchgate.netnih.gov.

Table 2: Selectivity of [¹²⁵I]-CGP 42112A in Receptor Binding Assays

LigandTarget ReceptorAffinity/Potency (e.g., IC50 or Kd)Selectivity (vs. other receptor)Citation
[¹²⁵I]-CGP 42112AAT2High affinityNo specific binding to AT1 researchgate.net, nih.gov, nih.gov, medkoo.com
KR-30988AT1IC50: ~12-14 nMDid not inhibit [¹²⁵I]CGP 42112A binding to AT2 (IC50 > 10 μM) happycampus.com, dntb.gov.ua

Influence of Modulators on [¹²⁵I]-CGP 42112A Binding

Effects of Sulfhydryl Reducing Agents (e.g., Beta-Mercaptoethanol)

Information regarding the specific effects of sulfhydryl reducing agents, such as beta-mercaptoethanol, on the binding of [¹²⁵I]-CGP 42112A is not detailed in the reviewed literature. While some studies have investigated the influence of reducing agents on Angiotensin II binding to AT1 receptors, the direct impact on [¹²⁵I]-CGP 42112A binding to AT2 receptors has not been explicitly reported in the provided search results physiology.org.

Compound List:

[¹²⁵I]-CGP 42112A

Angiotensin II (Ang II)

Angiotensin II Type 2 (AT2) receptor

Angiotensin II Type 1 (AT1) receptor

CGP 42112A

[¹²⁵I]angiotensin II

KR-30988

Losartan (B1675146)

PD 123177

Saralasin

[Sar¹, Ile⁸]-angiotensin II

Angiotensin III

CGP 42111A

Autoradiographic Visualization and Localization of At2 Receptors Using 125i Cgp 42112a

Principles and Application of Quantitative Autoradiography for AT2 Receptors

Quantitative autoradiography with [125I]-CGP 42112A is a powerful technique that allows for the precise localization and quantification of AT2 receptors in tissue sections. The fundamental principle of this method lies in the high binding affinity and selectivity of [125I]-CGP 42112A for AT2 receptors. This radioligand binds with a high affinity, with dissociation constants (Kd) reported in the nanomolar range, varying slightly depending on the tissue being studied. sigmaaldrich.com This strong and specific binding allows for the generation of a detailed image of receptor distribution when tissue sections incubated with the radioligand are exposed to film or other radiation-sensitive detectors.

The specificity of [125I]-CGP 42112A binding to AT2 receptors is a key advantage. Unlike non-selective Ang II receptor ligands, [125I]-CGP 42112A shows minimal binding to AT1 receptors. This selectivity is confirmed in competition studies where the binding of [125I]-CGP 42112A is displaced by known AT2 receptor ligands, such as PD 123177 and unlabeled CGP 42112A, but not by AT1-selective ligands like losartan (B1675146). sigmaaldrich.com This high degree of selectivity, coupled with low non-specific binding, makes quantitative autoradiography with [125I]-CGP 42112A the preferred method for specifically characterizing AT2 receptors, particularly in tissues with a mixed population of receptor subtypes like the brain. sigmaaldrich.com

The application of this technique involves incubating thin tissue sections with a solution containing [125I]-CGP 42112A. After incubation and washing to remove unbound radioligand, the sections are apposed to autoradiographic film. The resulting image provides a map of the density and distribution of AT2 receptors, which can then be quantified using computer-assisted densitometry.

Binding Affinity of [125I]-CGP 42112A for AT2 Receptors in Different Tissues
Tissue/AreaDissociation Constant (Kd)Reference
Rat Brain (general)High Affinity nih.gov
Rat Inferior Olive, Medial Geniculate Nucleus, Adrenal Medulla0.07-0.3 nM sigmaaldrich.com

Mapping AT2 Receptor Distribution in Brain Regions and Other Tissues

Autoradiographic studies utilizing [125I]-CGP 42112A have been instrumental in mapping the precise anatomical distribution of AT2 receptors in the central nervous system and peripheral tissues. In the adult rat brain, AT2 receptors are found in specific nuclei.

High densities of AT2 receptors have been consistently identified in the following brain regions:

Inferior Olive: A nucleus in the medulla oblongata involved in motor control.

Medial Geniculate Nucleus: A thalamic nucleus that is a key component of the auditory pathway. sigmaaldrich.com

Lateral Septum

Subthalamic Nucleus pnas.org

Beyond the brain, significant AT2 receptor populations have been localized in the adrenal medulla . sigmaaldrich.com The distribution of these receptors suggests their involvement in a variety of physiological functions, distinct from the well-characterized cardiovascular and fluid balance roles of AT1 receptors.

Distribution of AT2 Receptors as Determined by [125I]-CGP 42112A Autoradiography
TissueSpecific LocationReceptor DensityReference
BrainInferior OliveHigh sigmaaldrich.com
Medial Geniculate NucleusHigh sigmaaldrich.com
Lateral SeptumPresent pnas.org
Subthalamic NucleusPresent pnas.org
Adrenal GlandAdrenal MedullaHigh sigmaaldrich.com

Developmental and Age-Related Changes in AT2 Receptor Expression and Localization

The expression of AT2 receptors undergoes significant changes throughout development and with aging. Autoradiography with [125I]-CGP 42112A has been a key technique for elucidating these temporal and spatial alterations.

Traditionally, it was held that AT2 receptor expression is high in fetal tissues and declines significantly after birth. However, more recent studies have challenged this dogma, suggesting a more complex pattern of expression. For instance, some research indicates that AT2 receptor protein expression in the brainstem, liver, and kidney of rats actually increases progressively from fetal life into adulthood.

In young, 2-week-old rats, a transient expression of AT2 receptors is observed in several brain regions, including:

Various thalamic nuclei

Nuclei of the 3rd and 12th cranial nerves

Geniculate bodies

Cerebellum

Cingulate cortex pnas.org

This widespread distribution in the developing brain suggests a role for AT2 receptors in neuronal development and maturation. pnas.org Studies focusing on the developing auditory system have shown that the inferior colliculus exhibits high AT2 binding at various postnatal ages, with a peak at postnatal day 15. This temporal expression pattern correlates with the onset of hearing and the establishment of auditory neuronal circuits.

The dynamic changes in AT2 receptor localization and density throughout the lifespan, as visualized by [125I]-CGP 42112A autoradiography, underscore the evolving role of this receptor from development to adulthood.

Identification of Novel [125I]-CGP 42112A Binding Sites via Autoradiography

While [125I]-CGP 42112A is a highly selective ligand for the AT2 receptor, autoradiographic studies have also revealed the existence of novel binding sites that are not conventional angiotensin II receptors. These findings suggest that CGP 42112A may interact with other receptor systems or that there are subtypes of AT2 receptors yet to be fully characterized.

Notable examples of such novel binding sites include:

Rat Spleen Macrophages: A high-affinity binding site for [125I]-CGP 42112A has been identified in the red pulp of the rat spleen and on isolated spleen macrophages. nih.gov Importantly, this binding is not inhibited by angiotensin II or other AT1 or AT2 receptor ligands, indicating it is a distinct, non-angiotensin binding site. nih.gov

Healing Brain Wounds: In adult rats, a novel, non-angiotensin II binding site recognized by [125I]-CGP 42112A has been found in healing brain wounds. nih.gov This binding, which peaks around three days after injury, appears to be localized to activated microglia surrounding the wound. nih.gov This suggests a potential role for this novel binding site in the processes of tissue repair and neuroinflammation in the brain. nih.gov

The discovery of these novel binding sites through autoradiography with [125I]-CGP 42112A opens up new avenues of research into the potential functions of this peptide beyond the classical renin-angiotensin system.

Functional Pharmacology of Cgp 42112a As an At2 Receptor Agonist

Elucidation of Agonistic Properties at the AT2 Receptor

CGP 42112A is a potent and selective peptide analog that functions as a high-affinity agonist for the angiotensin II type 2 (AT2) receptor. medchemexpress.comprobechem.comadooq.com Its discovery and characterization have been pivotal in differentiating the functions of the AT2 receptor from those of the more classical angiotensin II type 1 (AT1) receptor. nih.gov The radioiodinated form, [125I]-CGP 42112A, serves as a specific and valuable tool for characterizing AT2 receptors, especially in tissues where other angiotensin receptor subtypes are present. nih.gov

The compound exhibits a high binding affinity for the AT2 receptor, with reported dissociation constant (Kd) values ranging from 0.07 to 0.3 nM and an inhibition constant (Ki) of approximately 0.24 nM. medchemexpress.comprobechem.combiocrick.com Studies using [125I]-CGP 42112A in human myometrium, a tissue expressing only AT2 receptors, demonstrated saturable and reversible binding. nih.gov The selectivity of CGP 42112A for the AT2 receptor is a key characteristic. Its binding is not competed by AT1-selective ligands like losartan (B1675146) but is displaced by AT2-selective ligands such as PD 123177 and non-selective peptides like angiotensin II. medchemexpress.combiocrick.com While it primarily acts as an AT2 receptor agonist, at much higher concentrations (in the micromolar range), it can exhibit antagonistic properties at the AT1 receptor. nih.gov Despite some historical ambiguity, extensive research has established CGP 42112A as a full agonist at the AT2 receptor, capable of eliciting responses equivalent to the endogenous ligand, angiotensin II. nih.govnova.edu

PropertyFindingSource(s)
Receptor Selectivity Selective for Angiotensin AT2 Receptor medchemexpress.comnih.govbiocrick.comrndsystems.com
Binding Affinity (Kd) 0.07 - 0.3 nM medchemexpress.combiocrick.com
Binding Affinity (Ki) 0.24 nM probechem.comrndsystems.com
Efficacy Full Agonist nih.govnova.edu
Interaction with AT1R Antagonistic properties at high (µM) concentrations nih.gov

AT2 Receptor-Mediated Signal Transduction Pathways

Activation of the AT2 receptor by CGP 42112A initiates a cascade of intracellular signaling events that often counteract the effects mediated by the AT1 receptor. These pathways involve the modulation of cyclic nucleotides, synthesis of nitric oxide, and regulation of key enzymes and receptor interactions.

The effect of CGP 42112A on cyclic guanosine (B1672433) monophosphate (cGMP) production appears to be tissue-specific. In cultured porcine adrenal medullary chromaffin cells, CGP 42112A (at concentrations of 1 nM and higher) has been shown to significantly inhibit the basal production of cGMP. medchemexpress.combiocrick.commedchemexpress.com This inhibitory effect is specifically mediated by the AT2 receptor, as it is blocked by the AT2 antagonist PD123319 but not by the AT1 antagonist CV-11974. medchemexpress.combiocrick.com

Conversely, in other physiological systems, AT2 receptor activation by CGP 42112A is linked to an increase in cGMP levels, often as a downstream consequence of nitric oxide (NO) production. biocrick.comnih.gov For instance, in renal proximal tubules, CGP 42112A stimulates cGMP accumulation in a dose-dependent manner (from approximately 25% to 100% increase), an effect that is abolished by inhibitors of NO synthase. biocrick.com This suggests that the AT2 receptor can couple to different signaling effectors depending on the cellular context, leading to either a decrease or an increase in cGMP.

A key signaling pathway activated by CGP 42112A through the AT2 receptor is the synthesis and release of nitric oxide (NO). ahajournals.org Studies in the porcine jejunal mucosa demonstrated that intravenous infusion of CGP 42112A significantly increases the luminal output of NO. nih.govnih.gov This response was confirmed to be AT2 receptor-specific, as it was prevented by the co-administration of the AT2 antagonist PD123319. nih.govnih.gov The source of this NO is likely the constitutive nitric oxide synthase (NOS) isoforms, as the expression of inducible NOS (iNOS) was not altered in the short term. nih.govnih.gov

Similarly, in renal proximal tubules, CGP 42112A stimulates NO production. biocrick.com This AT2 receptor-mediated action is believed to be a crucial mechanism for its physiological effects, such as vasodilation and natriuresis. rndsystems.comresearchgate.net The activation of the L-Arginine/NO pathway is a central component of this response. nih.gov

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine (B1671497). taylorandfrancis.comhouptlab.org In cultured porcine adrenal medullary chromaffin cells, CGP 42112A acts as an inhibitor of catecholamine biosynthesis. medchemexpress.com It significantly suppresses not only the enzymatic activity of TH but also the levels of TH mRNA and protein. biocrick.com These inhibitory effects are observed at concentrations of 1 nM and higher and are mediated through the AT2 receptor. medchemexpress.combiocrick.com The mechanism underlying this inhibition is linked to the CGP 42112A-induced decrease in cGMP production within these specific cells. biocrick.com

Cell TypeEffect of CGP 42112AMediating FactorSource(s)
Porcine Adrenal Medullary Chromaffin CellsInhibits TH activity, mRNA, and protein levelsDecrease in cGMP medchemexpress.combiocrick.com

The signal transduction of the AT2 receptor is known to involve the activation of various protein phosphatases, which play a role in counteracting growth-promoting and proliferative signals. researchgate.net AT2 receptor stimulation can lead to the activation of serine/threonine phosphatases and phosphotyrosine phosphatases (PTP), such as the SH2 domain-containing phosphatase 1 (SHP-1). researchgate.netportlandpress.comresearchgate.net The activation of these phosphatases is a key mechanism through which the AT2 receptor exerts its anti-proliferative and apoptotic effects. researchgate.net While direct studies detailing the specific interaction of CGP 42112A with every phosphatase are limited, its function as a full AT2 agonist implies its role in initiating these phosphatase-dependent signaling cascades. nih.govportlandpress.com

The AT2 receptor can form physical complexes, or heterodimers, with other G protein-coupled receptors, which modulates their signaling functions. ahajournals.org

AT2-AT1 Receptor Heterodimerization : The AT2 receptor forms constitutive heterodimers with the AT1 receptor. nih.gov This physical association leads to a functional inhibition of AT1 receptor signaling, even in the absence of an AT2 ligand. portlandpress.comnih.gov Activation of the AT2 receptor within this dimer can further suppress AT1R-mediated responses, such as the generation of inositol (B14025) phosphate. nih.gov This cross-talk provides a mechanism by which CGP 42112A can indirectly antagonize the pro-inflammatory and vasoconstrictive actions of the AT1 receptor. portlandpress.comresearchgate.net

AT2-Bradykinin B2 Receptor Heterodimerization : The AT2 receptor also heterodimerizes with the bradykinin (B550075) B2 receptor (B2R). ahajournals.orgnih.gov This interaction is functionally significant, as the simultaneous activation of both receptors leads to a synergistic enhancement of NO production, greater than the additive effect of stimulating each receptor individually. ahajournals.orgnih.gov The formation of AT2R–B2R heterodimers has been quantified, showing a close molecular proximity between the two receptors in cell membranes. ahajournals.org This functional interaction provides a molecular basis for the vasodilatory effects associated with AT2 receptor activation by agonists like CGP 42112A. ahajournals.orgresearchgate.net

Modulation of Nuclear Factor Kappa B (NF-κB) Signaling

The functional role of the Angiotensin II Type 2 (AT2) receptor in modulating the Nuclear Factor Kappa B (NF-κB) signaling pathway is complex, with studies reporting both activation and inhibition. portlandpress.com The AT2 receptor agonist, CGP 42112A, has been instrumental in elucidating some of these effects.

In astrocytes, activation of the AT2 receptor by CGP 42112A has been shown to counteract the pro-inflammatory effects of Angiotensin II (Ang II). nih.gov Specifically, CGP 42112A treatment abrogates Ang II-induced inflammatory responses by mitigating the degradation of IκB-α and subsequent nuclear translocation of NF-κB. nih.gov This anti-inflammatory action is mediated through the activation of protein phosphatase-2A (PP2A), which in turn inhibits NF-κB activation and the generation of reactive oxygen species (ROS). nih.gov These findings position AT2 receptor activation as a potential therapeutic target for neuroinflammatory conditions driven by astrocyte activation. nih.gov

Conversely, other studies have suggested that Ang II can activate NF-κB through the AT2 receptor. ahajournals.orgnih.govnih.gov This pathway is implicated in the expression of various inflammatory mediators. nih.gov For instance, research in vascular smooth muscle cells demonstrated that Ang II activates NF-κB via both AT1 and AT2 receptors. ahajournals.org However, some studies using CGP 42112A to investigate this link have been questioned due to the high concentrations of the compound used, making it difficult to definitively attribute the observed NF-κB stimulation solely to AT2 receptor agonism. portlandpress.com The conflicting reports highlight the context-dependent nature of AT2 receptor signaling in the regulation of the NF-κB pathway. portlandpress.comfrontiersin.org

Specific Physiological and Cellular Responses Mediated by CGP 42112A Through AT2 Receptor Activation

Vasodilation and Cerebrovascular Regulation

Activation of the AT2 receptor is generally associated with vasodilation, acting as a counterbalance to the vasoconstrictor effects mediated by the AT1 receptor. frontiersin.orgahajournals.orgyoutube.com The specific AT2 receptor agonist CGP 42112A has been utilized in studies to explore this function, particularly within the cerebrovascular system.

Research indicates that AT2 receptors play a role in the regulation of cerebral blood flow (CBF). nih.govnih.gov While AT2 receptor stimulation may not affect baseline CBF under normal blood pressure, it appears to be involved in the autoregulatory mechanisms of CBF, especially during hypertensive states. nih.gov In cerebral arterioles, Angiotensin II can elicit a vasodilator response through the stimulation of the AT2 receptor, a process which involves the activation of large-conductance calcium-activated potassium (BKCa) channels. ahajournals.org This vasodilator effect opposes the primary vasoconstrictor action of Ang II mediated by AT1 receptors. ahajournals.org Furthermore, studies have shown that chronic blockade of AT1 receptors can lead to benefits in cerebrovascular function, and it is proposed that the subsequent unopposed stimulation of AT2 receptors may contribute to these positive outcomes, such as restoring nitric oxide (NO) availability. ahajournals.org

Renal Effects: Natriuresis and Diuresis via Na+/K+-ATPase Inhibition

The AT2 receptor plays a significant role in renal physiology, contributing to natriuresis (sodium excretion) and diuresis (urine production). nih.govresearchgate.net This function is, in part, mediated by the inhibition of the Na+/K+-ATPase enzyme in the renal tubules. nih.govnih.govnih.gov The AT2 receptor agonist CGP 42112A has been shown to exert agonistic effects at the AT2 receptors located in the proximal tubules. nih.gov

Activation of these receptors by agonists like CGP 42112A leads to the inhibition of Na+/K+-ATPase activity, which in turn reduces sodium reabsorption and promotes its excretion. nih.govresearchgate.net This inhibitory action on the sodium pump is believed to be mediated through a nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) dependent pathway. researchgate.netnih.govnih.govjci.org The proximal tubules are a major site for sodium reabsorption, and the expression of all components of the renin-angiotensin system, including AT2 receptors, is robust in this segment of the nephron. mdpi.com While AT1 receptor activation generally promotes sodium retention, the AT2 receptor provides a counter-regulatory mechanism. nih.govmdpi.comyoutube.comyoutube.com The expression of renal AT2 receptors can increase in certain pathological states, such as obesity and diabetes, suggesting an enhanced role for this pathway in these conditions. nih.gov

Effects on Catecholamine Secretion in Adrenal Chromaffin Cells

The adrenal medulla, composed mainly of chromaffin cells, is a primary source of the circulating catecholamines epinephrine and norepinephrine. nih.govmdpi.com The synthesis and secretion of these hormones are complex and tightly regulated processes. nih.govfrontiersin.org The Angiotensin II subtype 2 (AT2) receptor is abundantly expressed in adrenal medullary chromaffin cells, and its activation by agonists such as CGP 42112A has been shown to influence catecholamine biosynthesis. nih.gov

Studies on cultured porcine adrenal medullary cells have demonstrated that CGP 42112A inhibits catecholamine biosynthesis. nih.gov This effect is achieved by reducing the enzyme activity, mRNA levels, and protein levels of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. nih.govresearchgate.net The inhibitory action of CGP 42112A on both TH enzyme activity and synthesis appears to be mediated by a decrease in the production of cyclic GMP (cGMP). nih.gov These inhibitory effects were reversed by the AT2 receptor antagonist PD123319, confirming the involvement of the AT2 receptor. nih.gov However, other in vivo research suggests a more complex role, where AT2 receptor activation might be involved in mediating or potentiating Ang II-induced catecholamine secretion in a paracrine manner to influence other adrenal functions, such as aldosterone (B195564) secretion. cdnsciencepub.comnih.govnih.gov

Involvement in Gastrointestinal Physiology (e.g., Jejunal Mucosal NO Output)

The AT2 receptor is expressed in the gastrointestinal tract, particularly within the mucosa, where it is implicated in regulating various functions, including fluid and electrolyte transport and nitric oxide (NO) production. nih.govnih.gov Nitric oxide is a key signaling molecule in the gut, involved in maintaining mucosal defense, regulating motility, and acting as a neurotransmitter. nih.govfrontiersin.org

Research using the specific AT2 receptor agonist CGP 42112A has provided direct evidence for the role of this receptor in gastrointestinal NO synthesis. nih.gov In studies on anesthetized pigs, administration of CGP 42112A was found to significantly increase the luminal output of NO from the jejunal mucosa. nih.gov This stimulatory effect was blocked by the co-administration of the AT2 receptor antagonist PD123319, confirming that the action was specifically mediated through the AT2 receptor. nih.gov Interestingly, the increased NO output was not associated with an increased expression of the inducible nitric oxide synthase (iNOS) protein in the mucosa. nih.gov This suggests that AT2 receptor stimulation likely activates the existing L-Arginine/NO pathway at the enzymatic level rather than upregulating enzyme expression, at least in the short term. nih.govnih.gov These findings establish that NO is an important physiological mediator of the AT2 receptor in the gastrointestinal tract. nih.govscilit.com

Table 1: Effect of CGP 42112A on Jejunal Mucosal NO Output
Treatment GroupInterventionOutcome on Jejunal NO OutputSupporting Evidence
Control Saline VehicleNo significant change nih.gov
Experimental CGP 42112A InfusionSignificant increase nih.gov
Antagonist PD123319 + CGP 42112AIncreased NO output is blocked nih.gov

Modulation of Autophagy in Endothelial Cells

Autophagy is a fundamental cellular process for degrading and recycling cellular components, crucial for maintaining homeostasis, especially in long-lived cells like endothelial cells. nih.gov Dysregulation of autophagy in the endothelium is linked to vascular diseases. nih.gov The renin-angiotensin system, particularly through its AT1 and AT2 receptors, has been shown to influence the autophagic process. nih.gov

While Angiotensin II (Ang II) is known to induce autophagy, often through the AT1 receptor, leading to cellular hypertrophy in vascular smooth muscle cells and cardiomyocytes, the AT2 receptor appears to play a counter-regulatory role. frontiersin.orgfrontiersin.org Activation of the AT2 receptor is generally thought to enhance or modulate autophagy in a protective manner in various tissues. nih.gov For instance, in cardiomyocytes, AT2 receptor activation can oppose Ang II-induced autophagy. nih.gov In vascular smooth muscle cells, the AT2 receptor agonist, compound 21 (C21), has been shown to inhibit senescence induced by Ang II and hyperglycemia, a process in which autophagy is involved. nih.gov

Although direct studies focusing exclusively on CGP 42112A and its effect on autophagy in endothelial cells are not extensively detailed in the provided context, the established role of AT2 receptor agonists in modulating autophagy in other cardiovascular cell types suggests a likely interaction. Given that AT2 receptor activation often opposes detrimental AT1 receptor-mediated effects, it is plausible that CGP 42112A could modulate endothelial autophagy to promote cell survival and function, particularly under conditions of stress like inflammation or oxidative stress, where Ang II levels are elevated. youtube.com However, the precise mechanisms of CGP 42112A's action on endothelial autophagy require further specific investigation.

Neurobiological Actions

The Angiotensin II type 2 (AT2) receptor, once considered enigmatic, is now recognized for its significant roles in various physiological and pathological processes within the central nervous system. nih.gov The selective AT2 receptor agonist, CGP 42112A, has been instrumental in elucidating these functions. AT2 receptors are expressed in several key brain regions associated with motor control, sensory perception, behavior, and learning, including the cerebellum, thalamus, and hippocampus. nih.govfrontiersin.org

The activation of AT2 receptors by agonists like CGP 42112A has been shown to influence cognitive processes, particularly recognition memory and learning. nih.gov Recognition memory is the ability to judge whether a stimulus has been previously encountered and is a fundamental aspect of declarative memory. nih.govgeorgetown.edu Studies in rat models have demonstrated that angiotensin II (Ang II) and its fragment Ang II (3-7) can improve the retention of passive avoidance and recognition memory. nih.gov This cognitive enhancement is significantly attenuated by the administration of CGP 42112A, suggesting a crucial role for the AT2 receptor in these memory processes. nih.govsemanticscholar.org Specifically, in object recognition tests, animals treated with Ang II explored a novel object for a longer duration, indicating better memory of a familiar object. semanticscholar.org This effect was abolished when pre-treated with CGP 42112A, highlighting the involvement of AT2 receptor signaling in this form of memory. semanticscholar.org

The hippocampus, a brain region critical for memory formation, expresses AT2 receptors. nih.govnih.gov It is hypothesized that the AT2 receptor's role in cognitive functions may be linked to its ability to modulate neuronal excitability, neurite outgrowth, and neuronal migration. nih.govfrontiersin.org Furthermore, direct stimulation of central AT2 receptors has been observed to increase cerebral blood flow through a nitric oxide-dependent pathway, which in turn enhances spatial memory. frontiersin.org

Table 1: Effect of CGP 42112A on Angiotensin-Mediated Recognition Memory
Treatment GroupEffect on Recognition MemoryReference
Angiotensin II / Angiotensin II (3-7)Significantly improved nih.govsemanticscholar.org
CGP 42112A (pre-treatment) + Angiotensin II / Angiotensin II (3-7)Beneficial effect attenuated/abolished nih.govsemanticscholar.org
CGP 42112A (alone)No significant influence semanticscholar.org

Nociception is the neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain. nih.gov The role of the AT2 receptor in pain modulation is complex, with studies indicating both pro- and anti-nociceptive effects. frontiersin.orgfrontiersin.org Acute administration of CGP 42112A into the lateral cerebral ventricle has been shown to induce an antinociceptive effect in a paw pressure test in rats. researchgate.net This suggests that activation of central AT2 receptors can increase the pain threshold. Conversely, the AT2 receptor antagonist PD 123319 has been shown to be pronociceptive, further supporting the antinociceptive role of AT2 receptor activation. researchgate.net

However, studies on chronic administration of CGP 42112A have yielded different results. researchgate.net Chronic intracerebroventricular treatment with CGP 42112A was found to decrease the pain threshold, suggesting a potential desensitization of AT2 receptors in pain-related brain structures after long-term exposure to an agonist. researchgate.net The discrepancy in findings may also be related to the different pain models used, the doses administered, and the specific brain regions targeted. frontiersin.orgresearchgate.net For instance, AT2 receptors in the periaqueductal gray matter are believed to participate in Ang II-induced antinociception. researchgate.net It is also important to note that the expression of AT2 receptors on nociceptive neurons themselves is a point of contention, with some evidence suggesting their absence. frontiersin.orgfrontiersin.org

The AT2 receptor is present in brain areas associated with the learning of motor functions, such as the cerebellum and subthalamic nucleus. nih.gov Research indicates that CGP 42112A can influence motor functions. Chronic intracerebroventricular administration of CGP 42112A has been shown to improve motor coordination in rats. researchgate.net

In addition to motor coordination, AT2 receptor activation appears to modulate stereotypy, which refers to repetitive, unvarying behaviors. Ang II and its fragment Ang II (3-7) have been found to enhance apomorphine-induced stereotypy in rats. nih.govsemanticscholar.org This enhancement is completely abolished by pre-treatment with CGP 42112A. nih.govsemanticscholar.org Interestingly, when administered alone, CGP 42112A does not significantly affect apomorphine-induced stereotypy or spontaneous locomotor activity in an open field test. semanticscholar.org This suggests that the AT2 receptor's role in this context is to modulate the effects of angiotensins on dopaminergic pathways that are thought to underlie stereotypic behavior. semanticscholar.org

Table 2: Influence of CGP 42112A on Motor Functions
Motor FunctionEffect of CGP 42112AExperimental ContextReference
Motor CoordinationImprovedChronic intracerebroventricular administration researchgate.net
Apomorphine-induced StereotypyNo effect alone; Abolished angiotensin-enhanced stereotypyPre-treatment before angiotensin administration nih.govsemanticscholar.org
Spontaneous Locomotor ActivityNo significant changeOpen field test semanticscholar.org

A growing body of evidence points to the neuroprotective role of AT2 receptor activation. nih.govnih.govnih.gov Agonists like CGP 42112A are known to promote neuroprotection by limiting ischemic insult and suppressing neuroinflammation and neurodegeneration. nih.govnih.gov In the context of stroke, intracerebral administration of CGP 42112A has been shown to reduce infarct volume and improve functional outcomes. nih.govmonash.edu This protective effect is mediated by the AT2 receptor, as it can be abolished by the AT2 receptor antagonist PD123319. nih.gov

The neuroprotective mechanisms of CGP 42112A are multifaceted. In vitro studies using primary cortical neuron cultures have demonstrated that CGP 42112A can directly protect neurons from cell death induced by glucose deprivation. nih.gov Furthermore, CGP 42112A has been shown to counteract the pro-inflammatory effects of Angiotensin II in astrocytes. nih.gov It achieves this by mitigating the production of reactive oxygen species (ROS), reducing mitochondrial dysfunction, and inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation. nih.gov By activating protein phosphatase 2A (PP2A), CGP 42112A inhibits the activation of NF-κB, thereby preventing the pro-inflammatory activation of astrocytes. nih.gov This anti-inflammatory action is a critical component of its neuroprotective effects, as neuroinflammation is a major contributor to neuronal damage in various neurological conditions. nih.govmdpi.com

Interaction with Other Angiotensin Receptor Subtypes and Ligands

The physiological effects of the renin-angiotensin system are primarily mediated by two major receptor subtypes, the AT1 and AT2 receptors. mdpi.comnih.gov These receptors often have opposing actions. nih.govportlandpress.com

The AT1 receptor is responsible for most of the well-known effects of Angiotensin II, including vasoconstriction, inflammation, and cell proliferation. nih.govportlandpress.com In contrast, the AT2 receptor, when activated by agonists such as CGP 42112A, generally counteracts these AT1 receptor-mediated effects. nih.govnih.govportlandpress.com For instance, while AT1 receptor activation is pro-inflammatory, AT2 receptor stimulation has anti-inflammatory effects. nih.govmdpi.com

CGP 42112A is a selective agonist for the AT2 receptor, but at high concentrations (in the micromolar range), it can also interact with the AT1 receptor, sometimes acting as an antagonist. nih.govportlandpress.com This is an important consideration in experimental studies. For example, the neuroprotective effect of CGP 42112A observed at lower concentrations was lost at a higher concentration. nih.gov This loss of protection was attributed to the activation of the AT1 receptor, as the neuroprotective effect at the higher concentration could be restored by co-administering an AT1 receptor antagonist like candesartan (B1668252). nih.gov This highlights the opposing roles of the two receptor subtypes and the importance of the selectivity of ligands like CGP 42112A. The cognitive enhancements produced by angiotensins are abolished by both AT1 and AT2 receptor antagonists, suggesting a complex interplay between the two receptor subtypes in mediating these effects. nih.gov

Antagonism by PD123319 (AT2 Antagonist)

The effects of CGP 42112A are characteristically and consistently blocked by the selective AT2 receptor antagonist, PD123319. This antagonism is a key piece of evidence confirming that CGP 42112A mediates its actions via the AT2 receptor.

In a study on porcine jejunal mucosa, the administration of CGP 42112A led to a significant increase in the output of nitric oxide (NO). nih.govnih.gov This effect was completely abolished in animals that were simultaneously treated with PD123319, providing strong support that AT2 receptors initiate this response. nih.govnih.gov Similarly, in cultured porcine adrenal medullary chromaffin cells, the inhibitory effects of CGP 42112A on catecholamine biosynthesis were nullified by PD123319. medchemexpress.com

Research in spontaneously hypertensive rats (SHR) further illustrates this relationship. When CGP 42112A was administered with the AT1 receptor antagonist candesartan, it produced an enhanced antihypertensive effect. ahajournals.org The subsequent introduction of PD123319 markedly attenuated this combined effect, demonstrating that the enhanced blood pressure reduction was dependent on AT2 receptor stimulation by CGP 42112A. ahajournals.org These findings consistently show that PD123319 acts as a functional antagonist to the agonistic effects of CGP 42112A across various physiological systems.

Table 1: Effect of PD123319 on CGP 42112A-Induced Responses

System/Model Effect of CGP 42112A Alone Effect of CGP 42112A + PD123319 Reference
Porcine Jejunal Mucosa Increased Nitric Oxide (NO) Output NO output not increased; effect abolished nih.govnih.gov
Porcine Adrenal Medullary Chromaffin Cells Inhibition of Catecholamine Biosynthesis Inhibitory effect abolished medchemexpress.com
Spontaneously Hypertensive Rats (in combination with Candesartan) Enhanced antihypertensive effect Antihypertensive effect significantly attenuated ahajournals.org

Co-administration Studies with AT1 Receptor Antagonists

To isolate and better understand the physiological roles of the AT2 receptor, CGP 42112A is often administered concurrently with an AT1 receptor antagonist. This experimental design blocks the effects of endogenous angiotensin II at the highly expressed AT1 receptors, thereby allowing the specific effects of AT2 receptor stimulation by CGP 42112A to be observed more clearly.

In spontaneously hypertensive rats, the co-administration of a low dose of the AT1 antagonist candesartan with CGP 42112A resulted in a more rapid and sustained decrease in mean arterial pressure compared to candesartan alone. ahajournals.org This synergistic effect suggests that stimulating the AT2 receptor can enhance the antihypertensive actions of AT1 receptor blockade. ahajournals.org This finding supports the concept that the beneficial effects of AT1 receptor antagonists may be partly due to the unopposed stimulation of AT2 receptors by endogenous angiotensin II, an effect that can be augmented by an exogenous AT2 agonist like CGP 42112A. ahajournals.org

These co-administration studies are crucial in demonstrating the counter-regulatory role of the AT2 receptor relative to the AT1 receptor and have been used to show that AT2 receptor stimulation can lead to additional blood pressure-lowering effects. portlandpress.com

Table 2: Summary of Antagonist Interactions with CGP 42112A

Antagonist Receptor Target Effect on CGP 42112A Action Conclusion Reference
PD123319 AT2 Receptor Blocks/Abolishes Effects CGP 42112A acts via the AT2 receptor. nih.govnih.govmedchemexpress.comahajournals.org
Losartan, CV-11974 AT1 Receptor No significant antagonism CGP 42112A is selective for the AT2 receptor. medchemexpress.com

Advanced Research Applications and Methodologies Utilizing Cgp 42112a, 125i

Preclinical In Vivo Research Models

In vivo models are essential for understanding the systemic and organ-specific effects of AT2 receptor modulation.

Rodent models have been extensively used to investigate the role of the AT2 receptor in both the periphery and the central nervous system.

Systemic Effects: In a porcine model, the AT2 receptor agonist CGP 42112A was shown to stimulate nitric oxide (NO) production in the jejunal mucosa, an effect mediated by the AT2 receptor. nih.gov This suggests a role for the AT2 receptor in regulating intestinal blood flow and function.

Central Effects: In rats, [125I]-CGP 42112A has been used for quantitative autoradiography to map the distribution of AT2 receptors in the brain. nih.govnih.gov These studies have shown high-affinity binding in areas known to be rich in AT2 receptors, confirming its utility as a selective ligand for brain AT2 receptors. nih.govnih.gov Interestingly, research has indicated that the AT2 receptor subtypes in the brain and adrenal glands of rats may differ in their binding affinities and modulation by certain agents. nih.gov Furthermore, studies have shown that intracerebroventricular administration of an AT2 receptor antagonist, CGP 42112A, can block the memory-enhancing effects of angiotensin II and its fragments in rats. ane.pl

Neuroinflammation and Injury: Following brain injury induced by toxins like MPP+ or kainic acid in rats, a novel binding site for [125I]-CGP 42112A, which is not recognized by angiotensin II, has been identified. nih.govresearchgate.net This binding appears to be localized to activated microglia at the site of the lesion, suggesting a role for this binding site in the neuroinflammatory response to injury. nih.govresearchgate.net

Interactive Data Table: In Vivo Research with [125I]-CGP 42112A in Rodent Models

ModelApplicationKey FindingsReference
RatQuantitative Autoradiography of Brain[125I]-CGP 42112A is a high-affinity, selective ligand for AT2 receptors in the brain. nih.govnih.gov nih.govnih.gov
RatComparison of Brain and Adrenal AT2 ReceptorsBrain and adrenal AT2 receptors may represent different subtypes. nih.gov nih.gov
RatBehavioral StudiesAT2 receptor antagonist blocks cognitive effects of angiotensin peptides. ane.pl ane.pl
RatToxin-Induced Brain InjuryA novel, non-angiotensin II binding site for [125I]-CGP 42112A appears on activated microglia. nih.govresearchgate.net nih.govresearchgate.net
PorcineIntestinal FunctionAT2 receptor activation stimulates nitric oxide production in the jejunal mucosa. nih.gov nih.gov

Large Animal Models (e.g., Porcine Models)

Porcine models are valuable in translational research due to their physiological similarities to humans. aau.dk In the context of AT2 receptor research, young landrace pigs have been used to investigate the receptor's role in gastrointestinal functions. One study focused on whether selective stimulation of AT2 receptors with CGP 42112A could induce the release of nitric oxide (NO) in the porcine jejunal mucosa. nih.govnih.gov The presence of both AT1 and AT2 receptor proteins in the jejunal tissue was confirmed using Western blot analysis. nih.govnih.gov

The study found that administration of the AT2-receptor agonist CGP 42112A significantly increased the luminal output of NO in the jejunum. nih.gov This effect was blocked by the simultaneous administration of the AT2-receptor antagonist PD123319, confirming that the response was selectively mediated by the AT2 receptor. nih.govnih.gov Interestingly, the increased NO output was not associated with an increase in the expression of the inducible nitric oxide synthase (iNOS) protein, suggesting that AT2 receptor activation influences the NO pathway at an enzymatic level rather than through altering protein expression in the short term. nih.gov

Table 1: Summary of CGP 42112A Study in Porcine Model

Parameter Methodology Key Findings Citation
Model Young landrace pigs (21-29 kg) - nih.gov
Target Tissue Jejunal mucosa - nih.gov
Receptor Presence Western blot & rtPCR Confirmed expression of AT1 and AT2 receptors. nih.gov
Intervention Intravenous infusion of CGP 42112A Increased luminal nitric oxide (NO) output. nih.govnih.gov
Control Co-administration of AT2 antagonist PD123319 The CGP 42112A-induced increase in NO was prevented. nih.gov

| Mechanism | iNOS protein expression analysis | No change in iNOS expression, suggesting activation of the L-Arginine/NO pathway at the enzyme level. | nih.gov |

Avian Embryo Models (e.g., Chick Embryo Chorioallantoic Membrane)

The chick embryo, particularly its chorioallantoic membrane (CAM), is a well-established in vivo model for studying angiogenesis, the formation of new blood vessels. nih.govresearchgate.netmdpi.com The CAM is a highly vascularized extraembryonic membrane that is easily accessible, making it ideal for observing the effects of various compounds on blood vessel growth. nih.govmdpi.com

Research into the renin-angiotensin system (RAS) has utilized avian models to understand its role in development. Studies in embryonic chickens have shown that Ang II induces a hypertensive response that increases in intensity as the embryo matures. nih.gov Despite this increasing physiological response, the mRNA levels for the Ang II receptor remained constant in the heart and CAM. nih.govresearchgate.net This discrepancy suggests the presence and differential regulation of more than one Ang II receptor subtype, namely AT1 and AT2, during development. nih.gov Furthermore, the embryonic chick femur organotypic model has been validated as a sensitive tool to study the AngII/AT1R/AT2R axis in bone tissue, demonstrating the model's utility in screening compounds that modulate RAS activity. mdpi.com While the AT2 receptor is known to be abundantly expressed during fetal development, its precise roles are still under investigation, with these models providing a valuable platform. nih.govwikipedia.org

Investigation of AT2 Receptor-Mediated Inflammation and Oxidative Stress

The AT2 receptor is generally considered to counteract the effects of the AT1 receptor, mediating anti-inflammatory and anti-oxidative responses. nih.govresearchgate.net The use of [125I]-CGP 42112A in binding assays and its non-radioactive form as an agonist have been central to these investigations.

A notable study in obese and lean Zucker rats revealed complex, context-dependent effects of AT2 receptor activation. physiology.org In obese rats, which exhibited higher baseline levels of inflammatory and oxidative stress markers, treatment with CGP-42112A reduced these markers in both plasma and the kidney cortex. physiology.org Conversely, in lean rats, the same treatment increased the levels of inflammatory markers like TNF-α and IL-6, and the oxidative stress marker gp-91phox. physiology.org These findings suggest that the AT2 receptor has anti-inflammatory and antioxidative functions in a pathophysiological state like obesity, but may have opposing, pro-inflammatory effects in a normal physiological state. physiology.org

Table 2: Opposing Effects of CGP-42112A in Lean vs. Obese Zucker Rats

Marker Model Effect of CGP-42112A Treatment Citation
TNF-α, IL-6 Obese Zucker Rats Decrease physiology.org
Lean Zucker Rats Increase physiology.org
gp-91phox (Oxidative Stress) Obese Zucker Rats Decrease physiology.org
Lean Zucker Rats Increase physiology.org

| SOD activity (Antioxidant) | Obese Zucker Rats | Increase | physiology.org |

In the context of neuroinflammation, research on astrocytes has shown that AT2R activation by CGP 42112A can prevent Ang II-induced astrocytic activation. nih.gov This protective effect involves reducing the production of reactive oxygen species (ROS), mitigating mitochondrial dysfunction, and inhibiting the release of the pro-inflammatory cytokine TNF-α. nih.gov Mechanistically, these anti-inflammatory effects are mediated through the activation of protein phosphatase-2A (PP2A). nih.gov Studies have also detected increased binding of [125I]CGP 42112 in inflamed tissue, where binding sites may be expressed by macrophages, further linking this receptor to inflammatory processes. nih.gov

Role in Angiogenesis Research

Angiogenesis is a critical process in development, wound healing, and disease. The chick embryo chorioallantoic membrane (CAM) is a primary in vivo model used to quantify angiogenesis and the effects of anti-angiogenic substances. nih.govmdpi.comnih.gov The model allows for the direct application of compounds and subsequent measurement of the growth of new capillary blood vessels. nih.gov

The renin-angiotensin system and its receptors, AT1 and AT2, play a role in organ development, which involves angiogenesis. nih.gov The AT2 receptor, in particular, is highly expressed during fetal life and is generally associated with anti-proliferative and apoptotic effects, which often counterbalance the growth-stimulatory actions of the AT1 receptor. nih.govnih.gov Therefore, alterations in AT2 receptor signaling can impact the delicate balance controlling tissue formation and vascularization. nih.gov While direct studies extensively detailing the use of [125I]-CGP 42112A specifically within CAM angiogenesis assays are not prominent, its role as a selective AT2 receptor ligand is crucial for any research aiming to dissect the specific contribution of this receptor to the complex process of angiogenesis. nih.gov

Studies on Neurodegeneration and Microglial Activation

The AT2 receptor has emerged as a potential therapeutic target for neurodegenerative diseases due to its association with neuroprotection and the suppression of neuroinflammation. nih.gov Astrocytes and microglia, the primary immune cells of the brain, play a critical role in these processes.

Research using primary astrocytes has demonstrated that the AT2R agonist CGP 42112A can block the pro-inflammatory activation of these cells induced by Angiotensin II. nih.gov The activation of AT2R by CGP 42112A was shown to reduce ROS production, prevent mitochondrial dysfunction, and inhibit the nuclear translocation of NFκB, a key transcription factor for inflammatory genes. nih.gov These findings highlight the potential of AT2R agonists to limit the neuroinflammatory processes that perpetuate neurodegeneration. nih.gov

Furthermore, studies investigating neurodegeneration have utilized [125I]-CGP 42112A to identify binding sites in the brain. Following neurodegeneration induced by kainic acid, an increase in [125I]-CGP 42112 binding sites was observed on activated microglia. researchgate.net This suggests that the expression of these binding sites is upregulated in response to neuronal injury and inflammation, implicating them in the brain's response to damage. researchgate.net

Table 3: Findings on CGP 42112A in Neuroinflammation and Neurodegeneration

Research Area Model/Method Key Findings Citation
Neuroinflammation Primary Astrocytes CGP 42112A abrogated Ang II-induced astrocytic activation, mitigating ROS production and TNF-α release. nih.gov

| Neurodegeneration | Kainic Acid-Induced Injury | Increased expression of [125I]CGP 42112 binding sites on activated microglia. | researchgate.net |

Methodological Advancements in AT2 Receptor Studies

The development of highly selective radioligands like [125I]-CGP 42112A has been a significant methodological advancement for studying the AT2 receptor. nih.govnih.gov This tool allows for precise quantification and characterization of the receptor through techniques like radioligand binding assays and autoradiography. nih.govnih.govgiffordbioscience.com These methods are often used in conjunction with other molecular biology techniques to provide a comprehensive understanding of receptor expression and function.

Immunoblotting, commonly known as Western blotting, is a core technique used to detect the presence and relative abundance of specific proteins in a tissue sample. In the field of angiotensin receptor research, immunoblotting is essential for verifying the expression of the AT2 receptor protein in the experimental models being studied. nih.gov

For instance, in the porcine model study investigating nitric oxide production, researchers used Western blotting to confirm that AT2 receptor proteins were indeed present in the jejunal mucosal tissue being stimulated with CGP 42112A. nih.govnih.gov Similarly, studies mapping receptor distribution during development have used immunoblotting to detect AT2R protein in the kidneys of rat fetuses. nih.gov This method provides crucial validation, complementing the functional data obtained from agonist studies and the binding data from assays using [125I]-CGP 42112A. The combination of these techniques ensures that observed functional effects can be confidently attributed to the target receptor.

HPLC for Radioligand Purity and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the research applications of radiolabeled compounds such as CGP 42112A, [¹²⁵I]-. Its high resolution and sensitivity make it the gold standard for assessing the radiochemical purity of the ligand and for the separation and analysis of its potential metabolites. This section details the methodologies and research findings associated with the use of HPLC in studies involving [¹²⁵I]-CGP 42112A.

The primary application of HPLC for [¹²⁵I]-CGP 42112A is the determination of its radiochemical purity. This is a critical quality control step to ensure that the radioactivity detected in experimental assays corresponds to the intact radioligand and not to radioactive impurities. Commercial suppliers of radiochemicals, such as PerkinElmer, utilize a range of analytical methods, including HPLC, to guarantee the high purity of their products. mz-at.deperforum.hu The purity of radiolabeled peptides like [¹²⁵I]-CGP 42112A is typically assessed using reversed-phase HPLC (RP-HPLC).

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used to elute the compounds. For peptide-based radioligands, the mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile, with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. diva-portal.orgoup.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The intact [¹²⁵I]-CGP 42112A will have a characteristic retention time under specific chromatographic conditions. Any radiolabeled impurities, such as free [¹²⁵I]-iodide or degradation products, will elute at different retention times, allowing for their quantification.

While specific HPLC protocols for [¹²⁵I]-CGP 42112A are often proprietary to manufacturers or specific to a research lab's setup, the general conditions can be inferred from methodologies used for similar peptides and small molecules. diva-portal.orgoup.com

Table 1: Illustrative HPLC Conditions for Radioligand Purity Analysis

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., Onyx monolithic C18, Phenomenex Synergi-Max RP) diva-portal.orgoup.com
Mobile Phase A Water with 0.05-0.1% Formic Acid or Trifluoroacetic Acid diva-portal.orgoup.com
Mobile Phase B Acetonitrile with 0.05-0.1% Formic Acid or Trifluoroacetic Acid diva-portal.orgoup.com
Gradient A time-programmed gradient from a low to a high percentage of Mobile Phase B
Flow Rate 0.5 - 1.0 mL/minute oup.com

| Detector | UV detector (e.g., at 214 nm and 254 nm) in series with a radiometric detector diva-portal.org |

The use of a radiometric detector in series with a conventional UV detector is crucial for analyzing radiolabeled compounds. The UV detector monitors all UV-absorbing species, while the radiometric detector specifically measures the radioactivity, allowing for the determination of the radiochemical purity by comparing the radioactive peak with the total integrated radioactivity.

The methodology for metabolite analysis involves incubating [¹²⁵I]-CGP 42112A in the biological matrix of interest (e.g., plasma, tissue homogenates), followed by extraction of the parent compound and its metabolites. The extract is then analyzed by RP-HPLC with radiometric detection. Metabolites will typically have different retention times than the parent compound, often eluting earlier due to increased polarity.

For instance, a study investigating the metabolism of a similar class of compounds might involve the collection of plasma samples at various time points after administration. dtic.mil These samples would then be processed and injected into an HPLC system. The resulting radiochromatogram would reveal peaks corresponding to the intact radioligand and its various radiolabeled metabolites.

Table 2: Hypothetical Retention Times in a Metabolite Analysis Study

Compound Hypothetical Retention Time (minutes)
Polar Metabolite 1 3.5
Polar Metabolite 2 5.2
Intact [¹²⁵I]-CGP 42112A 15.8

By collecting the fractions corresponding to each radioactive peak and potentially analyzing them further using techniques like mass spectrometry (for non-radioactive standards), the chemical structures of the metabolites can be elucidated. This detailed analysis provides a comprehensive understanding of the pharmacokinetics and stability of [¹²⁵I]-CGP 42112A in a given biological environment.

Q & A

Advanced Research Question

  • Dose-Response Curves : Use IC50 values (e.g., ≥1 nM for cGMP inhibition in vitro) to establish effective doses .
  • Behavioral Models : In fever studies, intrahypothalamic CGP 42112A blocks IL-1β-induced fever, requiring stereotaxic injection and thermal monitoring .
  • Metabolic Studies : Chronic intracerebroventricular infusion in rats alters food intake and diuresis, necessitating osmotic pumps and metabolic cages .

How to resolve contradictions in CGP 42112A’s role in calcium signaling?

Advanced Research Question
CGP 42112A blocks Ang II-induced calcium spikes in portal vein myocytes but has no effect in mesenteric artery neurons. To reconcile:

  • Cell-Type Specificity : Use primary cultures (e.g., astrocytes vs. neurons) to isolate AT2 signaling pathways .
  • Calcium Imaging : Pair fluorometric assays (e.g., Fura-2) with receptor antagonists. For example, CGP 42112A’s inhibition of calcium influx is reversed by PD123319 but not losartan .

What are the implications of non-angiotensin [125I]-CGP 42112A binding in disease models?

Advanced Research Question

  • Neurodegeneration : In kainic acid-induced injury, [125I]-CGP 42112A binds activated microglia, suggesting a role in neuroinflammation. Validate via co-staining with ED1/OX-42 antibodies .
  • Vascular Injury : Enhanced binding in balloon-injured arteries correlates with macrophage infiltration. Use immunohistochemistry to link binding sites to tissue repair .

How to optimize radioreceptor assays for [125I]-CGP 42112A in low-abundance tissues?

Q. Methodological Focus

  • Saturation Binding : Use high-specific-activity ligands (≥2000 Ci/mmol) and low protein concentrations to improve signal-to-noise ratios .
  • Scintillation Counting : Centrifuge liquid samples (500×g) to concentrate radioactivity and reduce quenching .
  • Data Analysis : Calculate Bmax and Kd using nonlinear regression (e.g., GraphPad Prism) with correction for non-specific binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.